Gma edma

Número de catálogo B1231467

Peso molecular: 340.4 g/mol

Clave InChI: BHHCZVFCISJWIX-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04340483

Procedure details

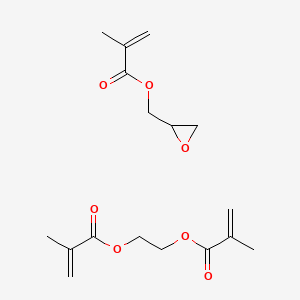

The copolymer glycidyl methacrylate-ethylene dimethacrylate was prepared according to Example 1, with the distinction that the monomer mixture consisted of 70% of glycidyl methacrylate and 30% of ethylene dimethacrylate and that the mixture was agitated during polymerization more vigorously (700 r.p.m.). The fraction of particles with diameter of 15-20 μm was separated from the resulting product, thoroughly dried and modified in the following way: 5 g of the copolymer was dispersed in 20 ml of stearoyl chloride and shaken at 20° C. for 4 hours, at 70° C. for 1.5 hours, and at 80° C. for 6 hours. The product after stearoylation contained 5.60% of chlorine. The column 200×8 mm was packed with this sorbent and used for separation of the mixture of aromatic hydrocarbons (benzene, diphenyl, anthracene, chrysene, and benzopyrene) by the method of liquid chromatography.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])(=[O:15])[C:12]([CH3:14])=[CH2:13]>>[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])(=[O:15])[C:12]([CH3:14])=[CH2:13] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was agitated during polymerization more vigorously (700 r.p.m.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fraction of particles with diameter of 15-20 μm was separated from the resulting product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thoroughly dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

5 g of the copolymer was dispersed in 20 ml of stearoyl chloride

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken at 20° C. for 4 hours, at 70° C. for 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used for separation of the mixture of aromatic hydrocarbons (benzene, diphenyl, anthracene, chrysene, and benzopyrene) by the method of liquid chromatography

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1.C(C(=C)C)(=O)OCCOC(C(=C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |